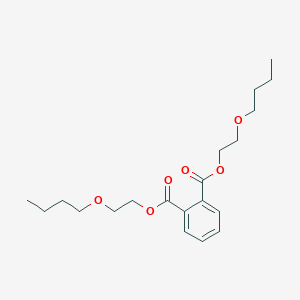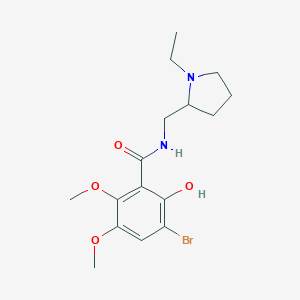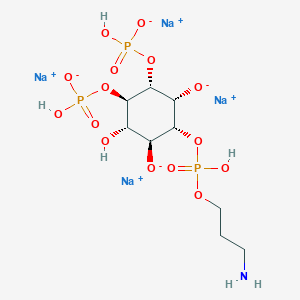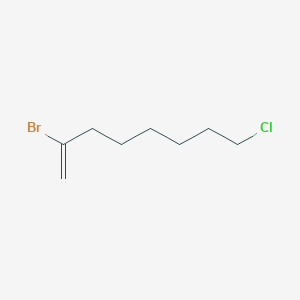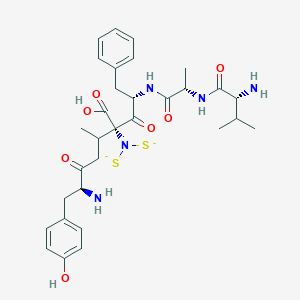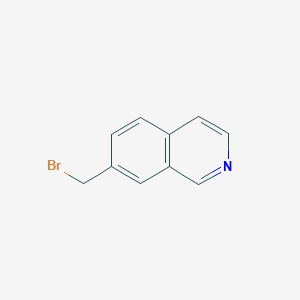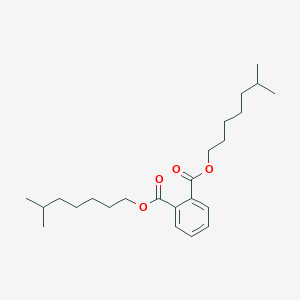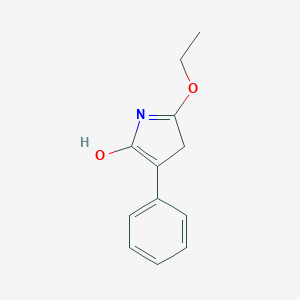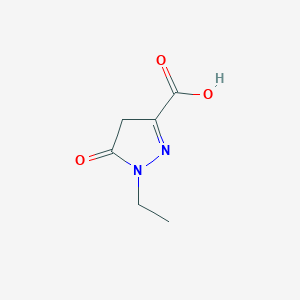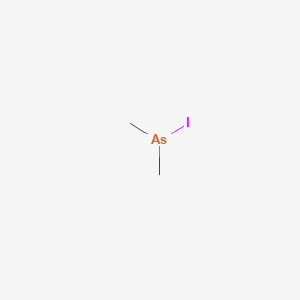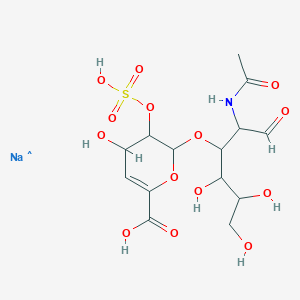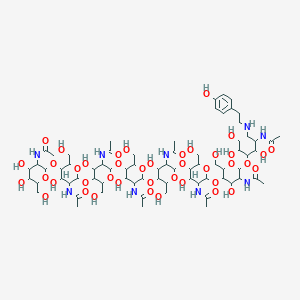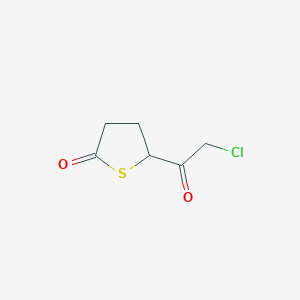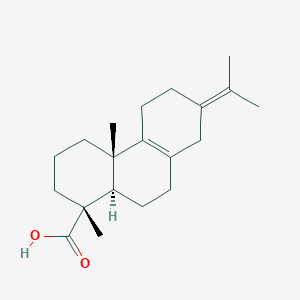![molecular formula C18H23FO3 B129198 (8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 148044-31-9](/img/structure/B129198.png)
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as Fluoxymesterone and is a derivative of testosterone. It has been extensively studied for its unique properties and potential applications in medicinal and pharmaceutical research.
Mechanism Of Action
Fluoxymesterone works by binding to androgen receptors in the body, which are responsible for regulating the expression of genes involved in the development and maintenance of male characteristics. By binding to these receptors, Fluoxymesterone can promote the growth of muscle tissue, increase bone density, and improve the overall health and well-being of individuals.
Biochemical And Physiological Effects
Fluoxymesterone has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which can lead to an increase in muscle mass and strength. It also has the potential to increase bone density, which can help to prevent osteoporosis and other bone-related diseases. Additionally, Fluoxymesterone has been shown to have anti-inflammatory properties, which can help to reduce the risk of certain diseases and conditions.
Advantages And Limitations For Lab Experiments
Fluoxymesterone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively target androgen receptors, making it a useful tool for studying the effects of androgens on the body. Additionally, Fluoxymesterone has been shown to have a relatively long half-life, which can make it easier to administer and study in lab settings. However, one of the main limitations of Fluoxymesterone is its potential for toxicity, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research involving Fluoxymesterone. One area of interest is its potential use in the treatment of breast cancer and other types of cancer. Researchers are also exploring the potential of Fluoxymesterone as a treatment for osteoporosis and other bone-related diseases. Additionally, there is interest in studying the effects of Fluoxymesterone on cognitive function and brain health, as well as its potential use in hormone replacement therapy. Further research is needed to fully understand the potential applications and limitations of Fluoxymesterone in various fields of research.
Synthesis Methods
The synthesis of Fluoxymesterone involves several steps, including the reduction of testosterone and the introduction of a fluoro group at the 2-position of the steroid nucleus. The synthesis process is complex and requires expertise in organic chemistry. Various methods have been developed for the synthesis of Fluoxymesterone, including the use of palladium-catalyzed reactions, hydrogenation, and fluorination.
Scientific Research Applications
Fluoxymesterone has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer. The compound has also been studied for its potential use in hormone replacement therapy and has been shown to increase bone density and muscle mass in clinical trials.
properties
CAS RN |
148044-31-9 |
|---|---|
Product Name |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
Molecular Formula |
C18H23FO3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)20)2-3-11-12(9)8-14(19)17(22)16(11)21/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
InChI Key |
RRMDJMJTCAKGBL-ZICKVNAASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)F)O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
synonyms |
2-fluoro-4-hydroxyestradiol 2F4OHE2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



